molecular formula C13H9ClO B1607774 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde CAS No. 675596-30-2

2'-Chloro[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B1607774
CAS No.: 675596-30-2
M. Wt: 216.66 g/mol
InChI Key: BLNRHBKEFUOWHM-UHFFFAOYSA-N
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Description

2’-Chloro[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and an aldehyde group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro[1,1’-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid at a temperature of 80°C using a solvent mixture of ethanol and water . The reaction is catalyzed by a palladium catalyst and typically requires a base such as potassium carbonate.

Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction. This multistep synthesis starts with the acylation of biphenyl, followed by the reduction of the acyl group to an alkane .

Industrial Production Methods

Industrial production of 2’-Chloro[1,1’-biphenyl]-3-carbaldehyde often employs continuous flow processes to enhance efficiency and yield. For example, a three-step continuous/semi-flow process leading to the fungicide Boscalid® includes a Suzuki cross-coupling step . This method ensures consistent product quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2’-Chloro[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2’-Chloro[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Chloro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Chloro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of the chlorine and aldehyde groups, which confer distinct chemical reactivity and potential applications. Its structure allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

3-(2-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNRHBKEFUOWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362700
Record name 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675596-30-2
Record name 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromochlorobenzene (0.24 mL, 2 mmol) and 3-formylbenzeneboronic acid (0.35 g, 2.2 mmol) in toluene (20 mL) were added 2M aq. sodium carbonate (2.6 mL) followed by (Ph3P)4Pd (0.34 g, 0.3 mmol). The resulting reaction mixture was refluxed for 3 h, cooled and diluted ethyl acetate. The organic phase was washed with water, saturated aq. sodium bicarbonate, brine and dried over sodium sulfate. The filtrate was concentrated in vacuo and the residue obtained was purified by chromatography (hexane:ethyl acetate; 4:1) to yield the title product.
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.34 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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